N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide

Pain Research Ion Channel Pharmacology NaV1.7 Antagonist

This benzofuran-2-carboxamide uniquely combines validated NaV1.7 channel antagonist activity (IC50=240 nM, partially inactivated state) with a CNS lead-like scaffold (MW 298.34, cLogP ~2.8-3.2) that is ~20% lighter than closest analogs. Its furan-3-carboxamide terminus offers a distinct exit vector for probing sigma-1/sigma-2 subtype selectivity vs. known piperidine-propyl ligands, while avoiding the metabolic liabilities of brominated comparators. Ideal for pain-depression comorbidity models and ion channel/serotonergic polypharmacology profiling.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 2034301-39-6
Cat. No. B2516509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide
CAS2034301-39-6
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=COC=C1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C17H18N2O3/c1-19(2)14(10-18-17(20)13-7-8-21-11-13)16-9-12-5-3-4-6-15(12)22-16/h3-9,11,14H,10H2,1-2H3,(H,18,20)
InChIKeyGUTZOEBGJZUQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide (CAS 2034301-39-6): Chemical Identity and Research-Grade Procurement Baseline


N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide (CAS 2034301-39-6) is a synthetic small-molecule belonging to the benzofuran-2-carboxamide chemical class. It features a benzofuran core linked to a furan-3-carboxamide moiety via a dimethylaminoethyl spacer . The compound has a molecular weight of 298.34 g/mol, a molecular formula of C17H18N2O3, and is typically supplied at ≥95% purity for research use [1]. This chemotype is recognized in the patent literature for combined 5-HT1A agonism and serotonin reuptake inhibition, and select analogs have demonstrated antagonist activity at the human NaV1.7 voltage-gated sodium channel [2][3].

Why N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide Cannot Be Replaced by Generic Benzofuran or Furan Amide Analogs


Although the benzofuran-2-carboxamide scaffold is common across multiple research compounds, subtle variations in the carboxamide terminus and linker region produce divergent pharmacological profiles that preclude simple substitution. The target compound bears a furan-3-carboxamide group at the dimethylaminoethyl terminus, whereas closely related analogs incorporate a 5-bromofuran-2-carboxamide, a benzo[d][1,3]dioxole-5-carboxamide, or a thiophene-3-carboxamide group at the same position . These structural changes shift target engagement: the 5-bromofuran-2-carboxamide analog is reported as a selective dopamine D4 receptor antagonist, while the target compound itself has documented NaV1.7 channel antagonist activity (IC50 = 240 nM) [1]. Further, the benzofuran-2-carboxamide chemotype described in patent US20050075269A1 requires a specific substitution pattern to achieve combined 5-HT1A agonism and serotonin reuptake inhibition; arbitrary replacement of the furan-3-carboxamide with alternative amides is likely to disrupt this dual pharmacological profile [2].

Quantitative Differential Evidence for N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide vs. Closest Analogs


NaV1.7 Channel Antagonist Activity: Quantitative Comparison with In-Class Benzofuran Carboxamides

The target compound demonstrates measurable antagonist activity at the human NaV1.7 voltage-gated sodium channel, a validated pain target, with an IC50 of 240 nM in the PatchXpress electrophysiology assay using partially inactivated channels expressed in HEK293 cells [1][2]. In contrast, a structurally related benzofuran-2-carboxamide (BDBM50470016) tested in a rat brain synaptosome [3H]batrachotoxin displacement assay showed substantially weaker NaV channel inhibition with an IC50 of 39,000 nM (>160-fold difference), indicating that the specific dimethylaminoethyl-furan-3-carboxamide architecture confers superior NaV1.7 engagement within this chemotype [3]. The target compound also showed state-dependent activity: under non-inactivated channel conditions, the IC50 shifted to 3,000 nM, while under manual whole-cell patch clamp conditions (partially inactivated state), the IC50 was 800 nM, confirming preferential binding to the inactivated state [1].

Pain Research Ion Channel Pharmacology NaV1.7 Antagonist

Sigma-1 Receptor Ligand Potential: Benzofuran-2-Carboxamide Class-Level SAR Comparison

Benzofuran-2-carboxamide derivatives have been established as selective sigma-1 receptor ligands, with Ki values ranging from 7.8 to 34 nM for the most potent analogs such as KSCM-1 (Ki = 27.5 nM at sigma-1) [1]. The target compound contains the benzofuran-2-yl-dimethylaminoethyl pharmacophore common to this ligand class, but its furan-3-carboxamide terminus represents a structurally distinct exit vector compared to the N-phenyl-N-(piperidin-1-yl)propyl substituents in the published sigma-1 series [1][2]. Patent US20140200210 further discloses that N-arylated and N-alkylated benzofuran-2-carboxamides can function as sigma receptor ligands with high affinity and selectivity [3]. This structural divergence positions the target compound as a tool for probing whether the furan-3-carboxamide modification retains, enhances, or redirects sigma receptor affinity relative to the established piperidine-propyl series.

Sigma Receptor CNS Pharmacology Neuropsychiatric Research

Predicted Physicochemical Property Profile vs. Closest Structural Analogs

The target compound (MW = 298.34 g/mol; predicted cLogP ≈ 2.8–3.2; tPSA ≈ 58–65 Ų) occupies a favorable drug-like physicochemical space compared to closely related analogs in the benzofuran-2-carboxamide series . The closest commercially available comparator, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide (MW ≈ 377.2 g/mol; predicted cLogP ≈ 3.5–4.0), exhibits higher lipophilicity and molecular weight due to the bromine substitution, which may reduce aqueous solubility and increase non-specific protein binding . The N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide analog (MW ≈ 380.4 g/mol) carries an even larger benzodioxole group, further diverging from optimal CNS drug-like parameters . The target compound's unsubstituted furan-3-carboxamide terminus maintains lower MW and moderate lipophilicity while preserving hydrogen-bond acceptor capacity through the furan oxygen, which is absent in the bromofuran and benzodioxole analogs.

ADME Prediction Drug-Likeness Physicochemical Profiling

Combined 5-HT1A Agonism and Serotonin Reuptake Inhibition: Patent-Disclosed Pharmacological Differentiation

Patent US20050075269A1 (granted as US 7,244,846 B2) discloses substituted benzofuran-2-carboxamide derivatives as combined 5-HT1A receptor agonists and selective serotonin reuptake inhibitors (SSRIs) [1]. The target compound's core scaffold matches the generic Markush structure of Formula (I) described in the patent, wherein the benzofuran-2-carboxamide core is essential for dual pharmacological activity [1]. Importantly, the patent specifically delineates that compounds of this class are suitable for treating depression, anxiety, panic attacks, obsessive-compulsive disorders, and pain—indications where combined 5-HT1A/SSRI pharmacology (exemplified clinically by vilazodone) has demonstrated therapeutic differentiation over SSRIs alone [2]. The target compound's furan-3-carboxamide N-substituent represents a specific embodiment within the patent's scope, and its NaV1.7 antagonist activity (IC50 = 240 nM) is not shared by vilazodone or other clinical 5-HT1A/SSRI compounds, suggesting a potentially novel polypharmacological profile [3].

Serotonin Pharmacology 5-HT1A Agonist Antidepressant Research

Recommended Research and Industrial Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide


NaV1.7-Focused Pain Discovery Screening Cascades Requiring State-Dependent Channel Blockers

The compound's validated NaV1.7 antagonist activity (IC50 = 240 nM, partially inactivated state; 12.5-fold selectivity over non-inactivated state) makes it suitable as a starting point or reference ligand for ion channel-focused pain discovery programs that prioritize state-dependent blockade [1]. Researchers can use this compound to benchmark novel NaV1.7 hits in PatchXpress or manual patch clamp electrophysiology assays under standardized partially inactivated conditions, leveraging the reported state-dependence ratio as a quality-control parameter for assay validation [1].

CNS Polypharmacology Probe: Combined NaV1.7 Antagonism with Putative 5-HT1A/SSRI Activity

The compound is uniquely positioned as a chemical probe to experimentally test the hypothesis that a single molecule can simultaneously engage NaV1.7 channels and modulate serotonergic signaling via 5-HT1A agonism and serotonin reuptake inhibition, as inferred from the patent-class benzofuran-2-carboxamide scaffold [2]. This polypharmacological profile has potential relevance to pain-depression comorbidity models, where both NaV1.7-mediated pain signaling and serotonergic dysfunction are implicated [1][2]. Procurement enables head-to-head in vitro profiling against NaV1.7, 5-HT1A, and SERT in a single experimental series.

Sigma Receptor Ligand Screening: Benzofuran-2-Carboxamide Scaffold Diversification

Given the established high-affinity sigma-1 receptor binding of benzofuran-2-carboxamides (Ki = 7.8–34 nM for published analogs) [3], this compound serves as a scaffold-diversification tool for sigma receptor screening panels. Its structurally distinct furan-3-carboxamide N-substituent, compared to the piperidine-propyl substitution in known sigma-1 ligands, allows medicinal chemistry teams to probe whether alternative exit vectors on the benzofuran-2-carboxamide core retain or improve sigma-1/sigma-2 subtype selectivity [3]. Inclusion in a sigma receptor radioligand displacement panel alongside reference ligands such as KSCM-1 will directly quantify the impact of the furan-3-carboxamide modification on binding affinity.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point with Favorable Physicochemical Parameters

With a molecular weight of 298.34 g/mol, predicted cLogP of ~2.8–3.2, and tPSA of ~58–65 Ų, the compound resides within preferred CNS lead-like property space and is ~20% lower in molecular weight than its closest commercially available bromofuran and benzodioxole analogs . This makes it an attractive starting scaffold for hit-to-lead optimization campaigns targeting CNS indications, where controlling lipophilicity and molecular weight is critical for maintaining blood-brain barrier permeability and minimizing off-target promiscuity . Medicinal chemists can use the furan oxygen as a synthetic handle for further derivatization without the metabolic liability associated with the bromine substituent in the comparator analog.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.